molecular formula C12H14ClNO2 B1478421 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one CAS No. 2092091-21-7

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one

Cat. No. B1478421
CAS RN: 2092091-21-7
M. Wt: 239.7 g/mol
InChI Key: NOWFXGODNOAGRV-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one, also known as 2-Chloro-4-hydroxyindoline-1-one, is a heterocyclic organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 215.6 g/mol and a melting point of 101-102°C. 2-Chloro-4-hydroxyindoline-1-one is a versatile compound that has been used in the synthesis of a variety of organic molecules, such as indoles, indolines, and indolizines. It has also been used in the synthesis of biologically active compounds, such as anti-cancer agents, anti-fungal agents, and antibiotics. Additionally, 2-Chloro-4-hydroxyindoline-1-one has been used in the synthesis of dyes, pigments, and other materials.

Scientific Research Applications

Structural Insights and Synthesis Techniques

Research has focused on understanding the structural characteristics of related compounds, which are vital for their application in material science and drug development. For instance, the study of the crystal structure of similar indolinone derivatives reveals the intricate details of their molecular framework, offering insights into their reactivity and interaction capabilities with other molecules (K. Roopashree et al., 2015).

Biological Applications and Antimicrobial Activities

Several studies have synthesized new derivatives of indolinone to evaluate their biological efficacy. For example, novel chalcone derivatives have been prepared and assessed for their anti-inflammatory properties, highlighting the therapeutic potential of these compounds (Z. Rehman et al., 2022). Furthermore, the antimicrobial activities of indoline-based compounds have been explored, indicating their potential in combating various bacterial and fungal infections. This includes the synthesis and evaluation of specific derivatives as antimicrobial agents, demonstrating promising antibacterial and antifungal activities (B. Debnath & S. Ganguly, 2015).

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit acetylcholine esterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound has been found to interact with various receptors, including serotonin and dopamine receptors, modulating their activity and contributing to its potential therapeutic effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERKs) and subsequent changes in gene expression . This activation can result in altered cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholine esterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, this compound can interact with serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter signaling . These interactions contribute to the compound’s potential therapeutic effects in neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary over time, with prolonged exposure leading to changes in cell viability, proliferation, and apoptosis . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound have been investigated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent increase in acetylcholine levels in the brain, with higher doses leading to more pronounced effects . At high doses, this compound can also induce toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are primarily mediated by cytochrome P450 enzymes, which facilitate the conversion of the compound into more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites involved in energy production and cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8(13)12(16)14-6-5-10-9(7-15)3-2-4-11(10)14/h2-4,8,15H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWFXGODNOAGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C(C=CC=C21)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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